molecular formula C21H26N2O4 B4771110 1-[2-(2-methoxyphenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine

1-[2-(2-methoxyphenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine

Cat. No. B4771110
M. Wt: 370.4 g/mol
InChI Key: BSDMZFNUASWCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-methoxyphenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine, also known as MPMP, is a chemical compound that belongs to the class of piperazine derivatives. MPMP has been studied for its potential as a therapeutic agent for various medical conditions.

Mechanism of Action

The exact mechanism of action of 1-[2-(2-methoxyphenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine is not fully understood. However, it has been shown to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. It is also believed to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects
1-[2-(2-methoxyphenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal studies. It has also been shown to improve motor function in animal models of Parkinson's disease. Additionally, 1-[2-(2-methoxyphenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(2-methoxyphenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine in lab experiments is its ability to selectively target certain receptors in the brain. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation is that the exact mechanism of action of 1-[2-(2-methoxyphenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-[2-(2-methoxyphenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine. One area of interest is its potential as a treatment for neurodegenerative disorders, such as Parkinson's disease. Another area of interest is its potential as a treatment for anxiety and depression. Additionally, further studies are needed to fully understand the mechanism of action of 1-[2-(2-methoxyphenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine and its effects on different neurotransmitter systems.

Scientific Research Applications

1-[2-(2-methoxyphenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine has been studied for its potential as a therapeutic agent for various medical conditions, including anxiety, depression, and schizophrenia. It has also been studied for its potential as a treatment for Parkinson's disease and other neurodegenerative disorders.

properties

IUPAC Name

2-(2-methoxyphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-16(27-20-7-5-4-6-19(20)26-3)21(24)23-14-12-22(13-15-23)17-8-10-18(25-2)11-9-17/h4-11,16H,12-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDMZFNUASWCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC)OC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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